molecular formula C14H11FO2 B1314240 (3-Fluorophenyl)(4-methoxyphenyl)methanone CAS No. 96719-99-2

(3-Fluorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B1314240
CAS No.: 96719-99-2
M. Wt: 230.23 g/mol
InChI Key: MNNPLRRABKSPDN-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11FO2 It is a member of the methanone family, characterized by the presence of a ketone group flanked by two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-fluorobenzoyl chloride and 4-methoxytoluene.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using dichloromethane as the solvent. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 3-fluorobenzoyl chloride is added dropwise to a solution of 4-methoxytoluene and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: (3-Fluorophenyl)(4-methoxyphenyl)carboxylic acid.

    Reduction: (3-Fluorophenyl)(4-methoxyphenyl)methanol.

    Substitution: Brominated derivatives of this compound.

Scientific Research Applications

(3-Fluorophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(4-methoxyphenyl)methanone: Similar structure but with the fluorine atom in a different position.

    (3-Fluorophenyl)(4-fluorophenyl)methanone: Contains two fluorine atoms on the aromatic rings.

    (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Features a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

(3-Fluorophenyl)(4-methoxyphenyl)methanone is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-fluorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNPLRRABKSPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541585
Record name (3-Fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96719-99-2
Record name (3-Fluorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To commercially available nitromethane (5 ml) were added commercially available anisole (541 mg), commercially available 3-fluorobenzoyl chloride (793 mg) and commercially available scandium(III) trifluoromethanesulfonate (49 mg), and the admixture was stirred at 60° C. for 3 days. The reaction mixture was partitioned between water and chloroform, and the chloroform layer was then dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by chromatography on silica gel eluting with hexane/acetone to obtain 585 mg of the title compound (yield: 51%).
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
793 mg
Type
reactant
Reaction Step One
Name
scandium(III) trifluoromethanesulfonate
Quantity
49 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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